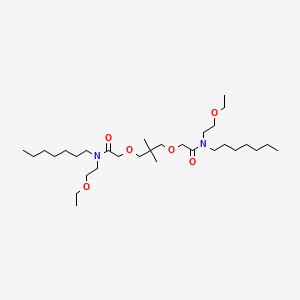
3,9,13-Trioxa-6-azapentadecan-15-amide, N-(2-ethoxyethyl)-N,6-diheptyl-11,11-dimethyl-7-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AS-701 is a Li+ selective ionophore in the therapy of manic-depressive illness.
Scientific Research Applications
Synthesis and Reactivity
Zwitterionic Compound Formation : 3-Dimethylamino-2,2-dimethyl-2H-azirine reacts with six-membered cyclic hydrazides to yield zwitterionic compounds, demonstrating potential in the synthesis of complex organic structures (Link et al., 1978).
Preparation of Dithiole-Thiones : Unsubstituted and monosubstituted 3-oxo esters react with p-methoxyphenyl-thionophosphine sulfide, leading to dithiole-thiones, highlighting utility in organophosphorus compound studies (Pedersen & Lawesson, 1974).
Glutarimides Synthesis : Interactions between secondary arylamides of acetoacetic acid and Schiff bases result in novel glutarimides, which are significant due to their versatile biological activity (Sargsyan et al., 2013).
Structural and Conformational Analysis
Intramolecular Hydrogen Bonding : Studies on oxamide derivatives, including N,N'-diphenethyloxamide, reveal insights into intramolecular hydrogen bonding, crucial for understanding molecular stability and reactivity (Martínez-Martínez et al., 1998).
NMR Spectroscopy of Lactams : NMR spectroscopy of various numbered lactams, including 9-membered lactam, provides essential data for understanding the structural dynamics of amide linkages (Williamson & Roberts, 1976).
Biological and Medicinal Applications
Antimicrobial and Anticancer Activities : Organotin(IV) derivatives of amide-based carboxylates exhibit significant antimicrobial, antioxidant, cytotoxic, anti-leishmanial, hemolytic, noncancerous, and anticancer activities (Ahmad et al., 2020).
Synthesis of Chiral Monomer Precursors : L-Glutamic acid and L-alanine derivatives are utilized as building blocks for synthesizing chiral monomer precursors of AABB-type polyamide, important in creating stereoregular polymers (Gómez et al., 2003).
Total Synthesis of α-Oxo Amide-Based Natural Products : Achieving the total synthesis of N-(3-guanidinopropyl)-2-(4-hydroxyphenyl)-2-oxoacetamide demonstrates the synthetic utility of α-oxo amides in natural product chemistry (More et al., 2014).
Advanced Materials and Chemical Engineering
- Siloxane Monomer for Nanofiltration Membranes : A new siloxane monomer has been synthesized for creating hybrid antibiofouling nanofiltration membranes, highlighting applications in water purification and materials science (Singh et al., 2012).
properties
CAS RN |
80712-94-3 |
|---|---|
Product Name |
3,9,13-Trioxa-6-azapentadecan-15-amide, N-(2-ethoxyethyl)-N,6-diheptyl-11,11-dimethyl-7-oxo- |
Molecular Formula |
C31H62N2O6 |
Molecular Weight |
558.8 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)-2-[3-[2-[2-ethoxyethyl(heptyl)amino]-2-oxoethoxy]-2,2-dimethylpropoxy]-N-heptylacetamide |
InChI |
InChI=1S/C31H62N2O6/c1-7-11-13-15-17-19-32(21-23-36-9-3)29(34)25-38-27-31(5,6)28-39-26-30(35)33(22-24-37-10-4)20-18-16-14-12-8-2/h7-28H2,1-6H3 |
InChI Key |
HHEANNFOQVQFBO-UHFFFAOYSA-N |
SMILES |
CCCCCCCN(CCOCC)C(=O)COCC(C)(C)COCC(=O)N(CCCCCCC)CCOCC |
Canonical SMILES |
CCCCCCCN(CCOCC)C(=O)COCC(C)(C)COCC(=O)N(CCCCCCC)CCOCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AS 701 AS-701 AS701 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



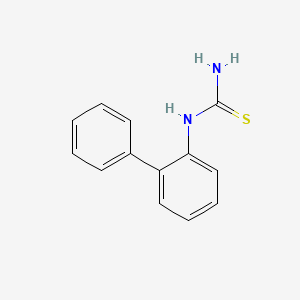
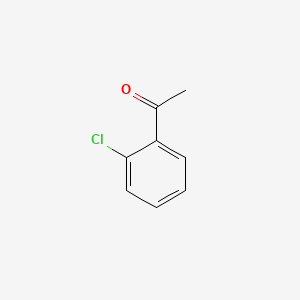
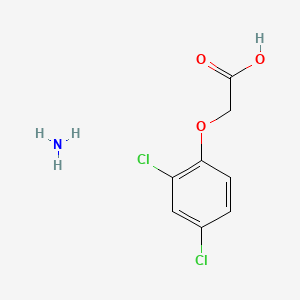
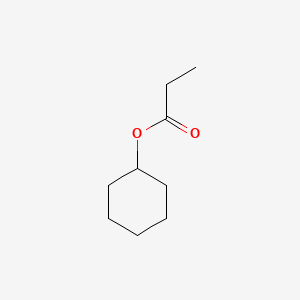
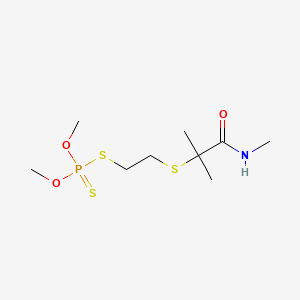
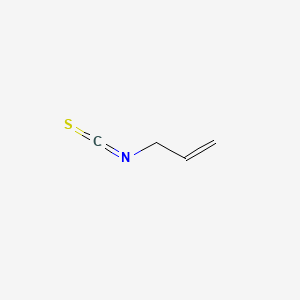
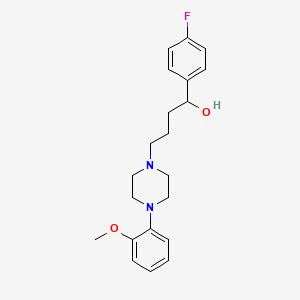
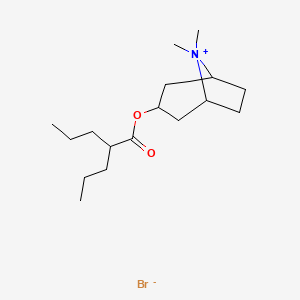
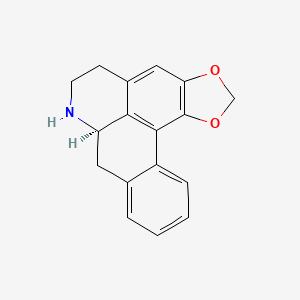
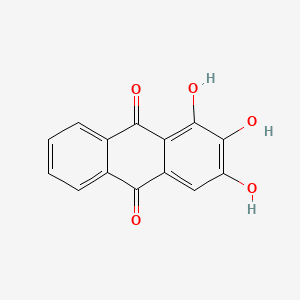
![5-Amino-6-[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-(carbamoylamino)hexanamide](/img/structure/B1665117.png)
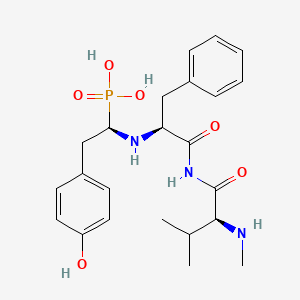
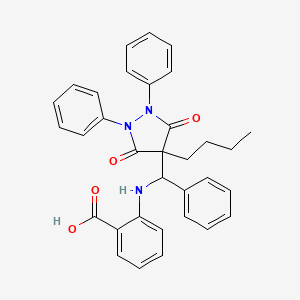
![N,N-dimethyl-N'-[(E)-1-pyridin-2-ylethylideneamino]carbamimidoselenoic acid](/img/structure/B1665122.png)